APROTININ - 9035-81-8

APROTININ

Catalog Number: EVT-1506018
CAS Number: 9035-81-8
Molecular Formula: C284H432N84O79S7
Molecular Weight: 6511 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aprotinin, also known as bovine pancreatic trypsin inhibitor (BPTI), is a polypeptide consisting of 58 amino acids with a molecular weight of 6.5 kDa []. It is a natural protein found in the lungs of cattle and other mammals []. Classified as a serine protease inhibitor, aprotinin exhibits potent and reversible inhibitory activity against a broad spectrum of serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein [, , , , , ].

Aprotinin plays a significant role in scientific research as a model protein for studying protein folding, protein-protein interactions, and enzyme kinetics []. Its well-defined structure and potent inhibitory activity make it a valuable tool for investigating biological processes involving serine proteases.

Synthesis Analysis

While aprotinin is naturally sourced from bovine lungs, its clinical use has been impacted due to concerns about potential prion contamination and allergic reactions [, , ]. This has spurred research into alternative production methods:

  • Recombinant Expression: Aprotinin and its analogs have been successfully expressed in various heterologous systems, including bacteria, yeast, and insect cells [, ]. This approach allows for the production of large quantities of pure aprotinin without the risk of prion contamination.
  • Chemical Synthesis: Total chemical synthesis of aprotinin has been achieved, albeit with lower yields and higher costs compared to recombinant methods []. This method allows for the generation of aprotinin analogs with specific modifications for research purposes.
Molecular Structure Analysis

Aprotinin's primary chemical reaction involves the formation of a stable, reversible complex with the active site of serine proteases [, ]. This interaction involves a "lock-and-key" mechanism, where the aprotinin molecule fits snugly into the enzyme's active site, effectively blocking substrate binding and inhibiting enzymatic activity [, ]. The specificity of aprotinin for different serine proteases depends on subtle variations in the amino acid residues within its binding loop and the enzyme's active site [].

Mechanism of Action

Aprotinin acts as a competitive inhibitor of serine proteases by binding tightly to their active site, preventing the enzyme from interacting with its natural substrates [, , ]. The inhibition is reversible, meaning that the aprotinin-protease complex can dissociate, releasing active enzyme. The strength of the interaction, measured by the inhibition constant (Ki), varies depending on the specific protease.

  • Coagulation: Aprotinin inhibits factors XIIa, XIa, and thrombin, impacting the intrinsic pathway of coagulation [, ].
  • Fibrinolysis: By inhibiting plasmin, aprotinin prevents the breakdown of fibrin, a key component of blood clots [, , , , , ].
  • Inflammation: Aprotinin can suppress the inflammatory response by inhibiting kallikrein, an enzyme involved in the production of bradykinin, a potent inflammatory mediator [, , , , ].
Physical and Chemical Properties Analysis

Aprotinin is a highly stable protein, resistant to denaturation by heat, acids, and proteases []. This stability is attributed to its compact globular structure and three disulfide bonds []. It is soluble in water and other polar solvents, facilitating its use in various research applications. Its isoelectric point (pI) is around 10.5, making it a basic protein [].

Applications
  • Cell Culture: Aprotinin is commonly added to cell culture media to prevent proteolytic degradation of growth factors and other sensitive proteins []. This helps maintain the integrity of the culture environment and ensures optimal cell growth and differentiation.
  • Biochemical Assays: Aprotinin is used in enzymatic assays to specifically inhibit unwanted serine protease activity that may interfere with the target reaction []. This allows for accurate measurement of the target enzyme's activity.
  • Animal Models: Aprotinin has been investigated in animal models of various diseases, including pancreatitis, acute lung injury, and sepsis, to elucidate the role of serine proteases in disease pathogenesis and to evaluate its potential therapeutic benefits [, , , , , , , , ].
Future Directions
  • Development of Aprotinin Analogs: Designing aprotinin analogs with improved specificity, potency, and pharmacokinetic properties could lead to more effective and safer therapeutic agents for various diseases [].
  • Elucidating Novel Mechanisms of Action: Investigating potential non-proteolytic mechanisms of aprotinin, such as its interaction with cell surface receptors and signaling pathways, could uncover new therapeutic applications [].
  • Personalized Medicine: Exploring the use of aprotinin as a biomarker for specific diseases or as a tool for patient stratification based on their proteolytic profile could personalize treatment strategies and improve clinical outcomes [].

Tranexamic Acid (TXA)

  • Compound Description: Tranexamic acid is a synthetic lysine analogue that acts as an antifibrinolytic agent. It competitively inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots [, , ].
  • Relevance: Tranexamic acid is often compared to aprotinin in clinical trials evaluating their efficacy in reducing blood loss and transfusion requirements, particularly in cardiac surgery [, , ]. While both compounds exhibit antifibrinolytic activity, tranexamic acid acts specifically on plasminogen activation, whereas aprotinin has a broader spectrum of protease inhibition.

Epsilon-Aminocaproic Acid (EACA)

  • Compound Description: Epsilon-aminocaproic acid, similar to tranexamic acid, is a synthetic lysine analogue that functions as an antifibrinolytic agent [, , ]. It primarily inhibits the activation of plasminogen.
  • Relevance: EACA is another comparator to aprotinin in studies evaluating antifibrinolytic therapies for minimizing blood loss during surgery [, , , ]. Like tranexamic acid, EACA demonstrates a more focused mechanism of action compared to the broader protease inhibition profile of aprotinin.

Nafamostat Mesilate

  • Compound Description: Nafamostat mesilate is a synthetic serine protease inhibitor with a broad spectrum of activity []. It inhibits thrombin, plasmin, kallikrein, and other proteases involved in coagulation and fibrinolysis.

Heparin

  • Compound Description: Heparin is a naturally occurring glycosaminoglycan that acts as an anticoagulant. It potentiates the activity of antithrombin III, which inactivates thrombin and other clotting factors [, ].

Fibroblast Growth Factor-2 (FGF-2)

  • Compound Description: Fibroblast growth factor-2 is a signaling protein that plays a crucial role in angiogenesis, wound healing, and tissue repair. It stimulates the proliferation and migration of various cell types, including endothelial cells, fibroblasts, and keratinocytes [].
  • Relevance: Research using the chick chorioallantoic membrane (CAM) assay has shown that fibrin constructs containing immobilized FGF-2 do not readily induce direct blood vessel invasion due to the rapid degradation of fibrin. Aprotinin, due to its antifibrinolytic activity, has been investigated as a potential means to control fibrinolysis and enhance blood vessel invasion in FGF-2-containing fibrin gels []. This research highlights an application of aprotinin beyond its traditional role in hemostasis.

Properties

CAS Number

9035-81-8

Product Name

Trypsin Inhibitor (soybean)

IUPAC Name

(3R)-4-[[(2S)-1-[[(1R,2aR,4R,5aR,8aR,11aR,13R,14aR,16S,17aR,19S,20aS,25S,26aS,29aS,31S,32aS,34S,35aS,37R,38aS,41aS,42R,44aS,45R,47aR,48S,50aS,51R,53aS,54R,56aR,57S,59aR,60S,62aS,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93R)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a-[(2S)-butan-2-yl]-53a-[(2R)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1R)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,45-bis[(1R)-1-hydroxyethyl]-13-[(1S)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Molecular Formula

C284H432N84O79S7

Molecular Weight

6511 g/mol

InChI

InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145+,146-,147-,148+,149-,150-,151+,152-,153+,154+,167-,168-,169-,170-,171-,172-,173-,174+,175+,176-,177+,178-,179+,180-,181-,182-,183+,184-,185-,186-,187-,188-,189-,190+,191-,192-,193-,194-,195+,196-,197-,198-,199-,200-,201-,202-,203+,204-,205-,206-,221+,222-,223-,224+,225+,226+/m0/s1

InChI Key

ZPNFWUPYTFPOJU-ZRPLRCOFSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Synonyms

Kunitz Trypsin Inhibitor;MR 20;SBTI

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N6CCC[C@@H]6C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.